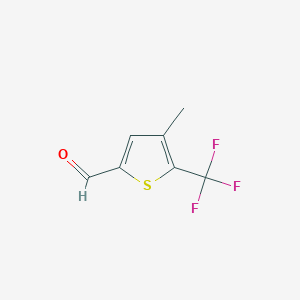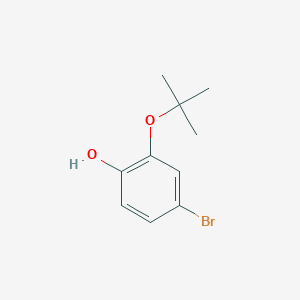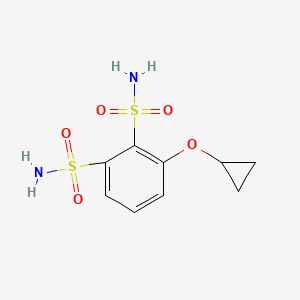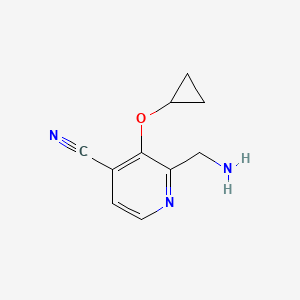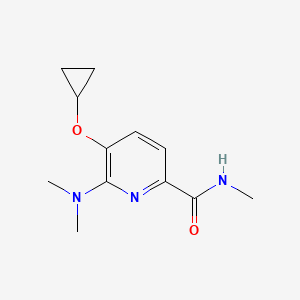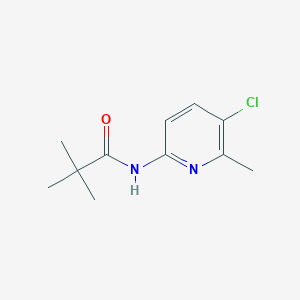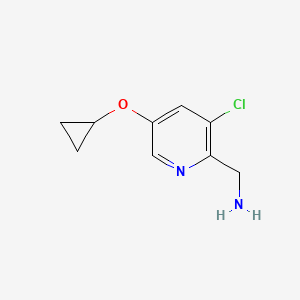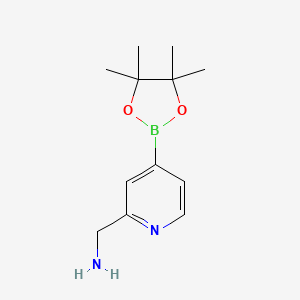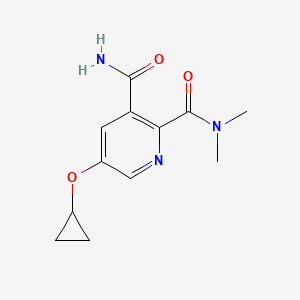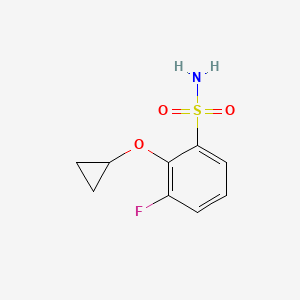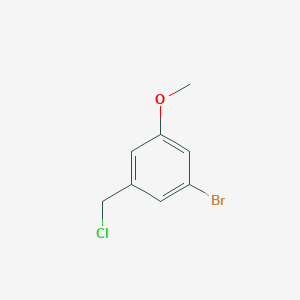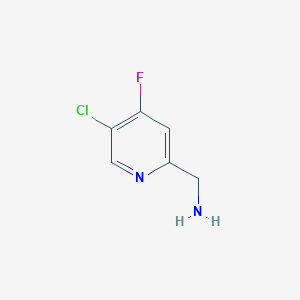
(5-Chloro-4-fluoropyridin-2-YL)methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-4-fluoropyridin-2-YL)methylamine is a chemical compound with the molecular formula C6H6ClFN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and fluorine atoms in the pyridine ring makes this compound particularly interesting due to the unique electronic and steric effects these substituents impart.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4-fluoropyridin-2-YL)methylamine typically involves the substitution reactions of pyridine derivatives. One common method involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) in the presence of ammonium formate . This method yields the desired compound in high purity and yield.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability. The choice of solvents, catalysts, and purification methods are tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloro-4-fluoropyridin-2-YL)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Sodium methoxide, palladium on carbon (Pd/C), and ammonium formate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.
Aplicaciones Científicas De Investigación
(5-Chloro-4-fluoropyridin-2-YL)methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of (5-Chloro-4-fluoropyridin-2-YL)methylamine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (5-Chloro-6-fluoropyridin-2-yl)methanamine
- (4-Chloro-5-fluoropyridin-2-yl)methanol
- (2-Chloro-3-fluoropyridin-4-yl)methanol
Uniqueness
(5-Chloro-4-fluoropyridin-2-YL)methylamine is unique due to its specific substitution pattern on the pyridine ring. This unique arrangement of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H6ClFN2 |
|---|---|
Peso molecular |
160.58 g/mol |
Nombre IUPAC |
(5-chloro-4-fluoropyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6ClFN2/c7-5-3-10-4(2-9)1-6(5)8/h1,3H,2,9H2 |
Clave InChI |
JPICOMGVIKHWSO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC(=C1F)Cl)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



